molecular formula C17H21N3O5 B15211484 L-Phenylalanine, N-(5-oxo-L-prolyl)-L-alanyl- CAS No. 169676-11-3

L-Phenylalanine, N-(5-oxo-L-prolyl)-L-alanyl-

Cat. No.: B15211484
CAS No.: 169676-11-3
M. Wt: 347.4 g/mol
InChI Key: XXRQPEKNNKPIMI-DRZSPHRISA-N
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Description

(S)-2-((S)-2-((S)-5-Oxopyrrolidine-2-carboxamido)propanamido)-3-phenylpropanoic acid is a complex organic compound with a unique structure that includes a pyrrolidine ring, an amide linkage, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((S)-2-((S)-5-Oxopyrrolidine-2-carboxamido)propanamido)-3-phenylpropanoic acid typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the amide linkage, and the attachment of the phenyl group. Common reagents used in these reactions include amino acids, protecting groups, and coupling agents. The reaction conditions often involve controlled temperatures, pH levels, and the use of solvents to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize yield, purity, and cost-effectiveness. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also a consideration in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((S)-2-((S)-5-Oxopyrrolidine-2-carboxamido)propanamido)-3-phenylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(S)-2-((S)-2-((S)-5-Oxopyrrolidine-2-carboxamido)propanamido)-3-phenylpropanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-((S)-2-((S)-5-Oxopyrrolidine-2-carboxamido)propanamido)-3-phenylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved in these interactions are complex and depend on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other amide-containing molecules and those with pyrrolidine or phenyl groups. Examples include:

    N-Acetyl-L-cysteine: Known for its antioxidant properties.

    Glutathione: A tripeptide involved in cellular detoxification.

    Pyridinium Salts: Used in various chemical and biological applications.

Uniqueness

What sets (S)-2-((S)-2-((S)-5-Oxopyrrolidine-2-carboxamido)propanamido)-3-phenylpropanoic acid apart is its unique combination of structural features, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and applications.

Properties

CAS No.

169676-11-3

Molecular Formula

C17H21N3O5

Molecular Weight

347.4 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C17H21N3O5/c1-10(18-16(23)12-7-8-14(21)19-12)15(22)20-13(17(24)25)9-11-5-3-2-4-6-11/h2-6,10,12-13H,7-9H2,1H3,(H,18,23)(H,19,21)(H,20,22)(H,24,25)/t10-,12-,13-/m0/s1

InChI Key

XXRQPEKNNKPIMI-DRZSPHRISA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@@H]2CCC(=O)N2

Canonical SMILES

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C2CCC(=O)N2

Origin of Product

United States

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